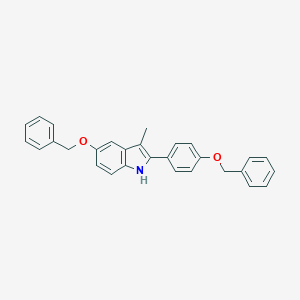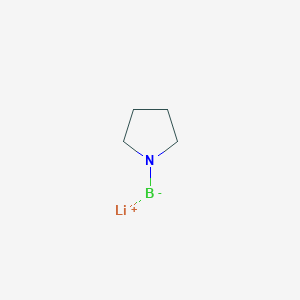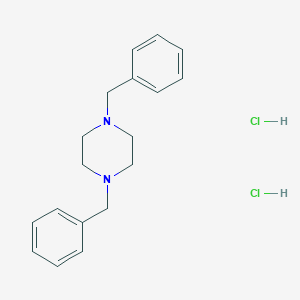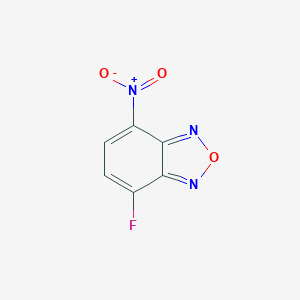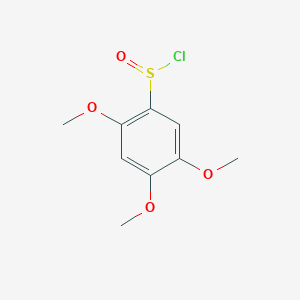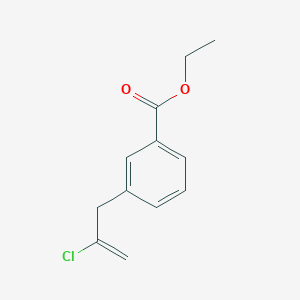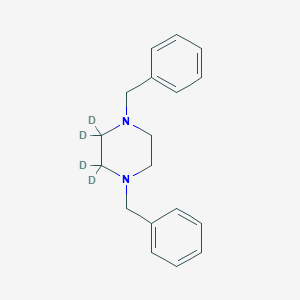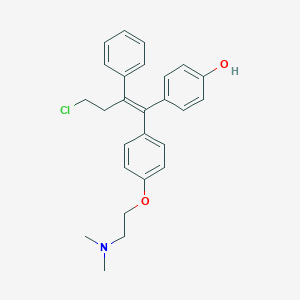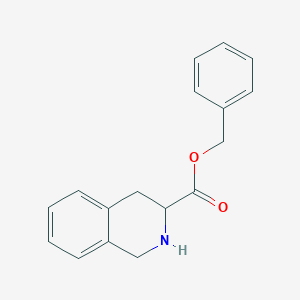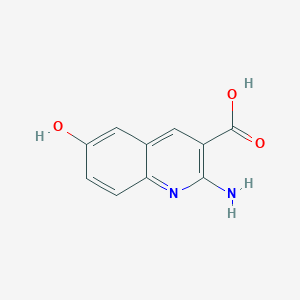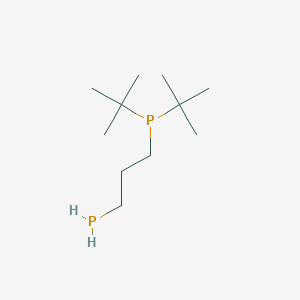
Ditert-butyl(3-phosphanylpropyl)phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ditert-butyl(3-phosphanylpropyl)phosphane, also known as DTBP-PP, is a highly reactive and versatile compound that has been widely used in various scientific research applications. It is a phosphine ligand that is commonly used in organometallic chemistry and catalysis. DTBP-PP has been found to exhibit excellent properties in terms of its reactivity, selectivity, and stability, making it a valuable tool in many research fields.
Wirkmechanismus
Ditert-butyl(3-phosphanylpropyl)phosphane acts as a bidentate ligand, forming a coordination complex with a transition metal catalyst. It can stabilize the catalyst and enhance its reactivity, making it a valuable tool in catalysis. The mechanism of action of Ditert-butyl(3-phosphanylpropyl)phosphane in catalysis involves the coordination of the phosphorus atom with the transition metal center, leading to the activation of the catalyst and the formation of the desired product.
Biochemische Und Physiologische Effekte
Ditert-butyl(3-phosphanylpropyl)phosphane does not have any known biochemical or physiological effects, as it is primarily used in laboratory settings as a research tool. It is not intended for use in drug development or medical applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Ditert-butyl(3-phosphanylpropyl)phosphane in laboratory experiments is its excellent stability and reactivity, which makes it a valuable tool in catalysis and material science. It is also relatively easy to synthesize and handle, making it a popular choice among researchers. However, one limitation of using Ditert-butyl(3-phosphanylpropyl)phosphane is its high cost, which can be a barrier for some research groups.
Zukünftige Richtungen
There are several future directions for the use of Ditert-butyl(3-phosphanylpropyl)phosphane in scientific research. One potential area of research is the development of new catalytic systems using Ditert-butyl(3-phosphanylpropyl)phosphane as a ligand. Another potential area of research is the synthesis of new metal-organic frameworks and coordination polymers using Ditert-butyl(3-phosphanylpropyl)phosphane as a building block. Additionally, there is potential for the use of Ditert-butyl(3-phosphanylpropyl)phosphane in the development of new materials for energy storage and conversion applications.
Synthesemethoden
Ditert-butyl(3-phosphanylpropyl)phosphane can be synthesized using various methods, including the reaction of tert-butylmagnesium chloride with 3-bromo-1-chloropropane, followed by the reaction of the resulting compound with triphenylphosphine. Another method involves the reaction of tert-butylamine with 3-bromo-1-chloropropane, followed by the reaction of the resulting compound with triphenylphosphine.
Wissenschaftliche Forschungsanwendungen
Ditert-butyl(3-phosphanylpropyl)phosphane has been extensively used in various scientific research applications, including organometallic chemistry, catalysis, and material science. It is commonly used as a ligand in transition metal catalyzed reactions, such as Suzuki coupling, Sonogashira coupling, and Heck reaction. Ditert-butyl(3-phosphanylpropyl)phosphane has also been used in the synthesis of various metal-organic frameworks (MOFs) and coordination polymers.
Eigenschaften
CAS-Nummer |
142132-73-8 |
|---|---|
Produktname |
Ditert-butyl(3-phosphanylpropyl)phosphane |
Molekularformel |
C11H26P2 |
Molekulargewicht |
220.27 g/mol |
IUPAC-Name |
ditert-butyl(3-phosphanylpropyl)phosphane |
InChI |
InChI=1S/C11H26P2/c1-10(2,3)13(9-7-8-12)11(4,5)6/h7-9,12H2,1-6H3 |
InChI-Schlüssel |
UVVIUMBWEZFNKA-UHFFFAOYSA-N |
SMILES |
CC(C)(C)P(CCCP)C(C)(C)C |
Kanonische SMILES |
CC(C)(C)P(CCCP)C(C)(C)C |
Synonyme |
Phosphine, bis(1,1-dimethylethyl)(3-phosphinopropyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



